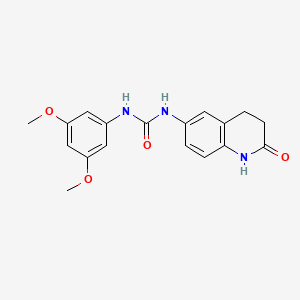
1-(3,5-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3,5-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea" is a derivative of tetrahydroisoquinoline with urea functionality. It is related to a class of compounds that have been identified as selective antagonists of the TRPM8 channel receptor. These compounds have been studied for their potential as antiprostate cancer agents due to their ability to inhibit the growth of LNCaP prostate cancer cells. The activity against prostate cancer is believed to be linked to the inhibition of the TRPM8 receptor, which reduces proliferation in tumor cells but not in non-tumor prostate cells .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives, such as the compound , involves the incorporation of a urea function into the tetrahydroisoquinoline system. The structure-activity relationships indicate that the presence of both the urea function and the tetrahydroisoquinoline system is necessary for the antagonistic activity against the TRPM8 receptor. The synthesis process also considers the stereochemistry of the compound, as trans isomers have been found to be more active than their cis counterparts .
Molecular Structure Analysis
While the specific molecular structure of "1-(3,5-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea" is not detailed in the provided papers, a related compound "1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea" has been analyzed. This compound features a nearly planar 2,5-dimethoxyphenyl moiety and a dihedral angle between the benzene ring and the urea moiety. The molecular structure is stabilized by intramolecular hydrogen bonding, which is a common feature that could be expected in similar compounds .
Chemical Reactions Analysis
The provided papers do not offer specific details on the chemical reactions involving "1-(3,5-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea." However, the general class of tetrahydroisoquinoline derivatives has been shown to interact selectively with the TRPM8 channel receptor, which implies that these compounds can engage in specific receptor-ligand interactions that lead to the inhibition of the receptor's activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(3,5-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea" are not explicitly described in the provided papers. However, the related compound "1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea" exhibits intermolecular hydrogen bonding in its crystal structure, which contributes to the formation of a three-dimensional network. Such hydrogen bonding patterns are indicative of the compound's solubility and stability characteristics, which are important physical and chemical properties .
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Quino[1,2‐c]quinazolines : The study by Phillips and Castle (1980) details the synthesis of a variety of 12,13-dihydro-11bH-quino[1,2-c]quinazolines using intermediates that share structural similarities with the compound . These intermediates were reacted with various agents to produce a range of derivatives, highlighting the compound's versatility in chemical synthesis (Phillips & Castle, 1980).
Metabolism of P-glycoprotein Inhibitor : A study on the metabolism of HM-30181, a new P-glycoprotein inhibitor, by Paek et al. (2006), describes the in vitro and in vivo metabolic pathways in rats. This research underscores the relevance of similar compounds in understanding drug metabolism and potential interactions (Paek et al., 2006).
Macrocyclic Bis(ureas) as Ligands : Kretschmer et al. (2014) synthesized two macrocyclic bis(ureas) based on diphenylurea, demonstrating their ability to form adducts with polar molecules and act as complexing agents towards a series of anions. This study illuminates the compound's potential for developing new ligands in coordination chemistry (Kretschmer et al., 2014).
Synthesis of Octahydroquinazolines : Research by Tonkikh et al. (2004) on the multicomponent synthesis of octahydroquinazolines showcases the compound's utility in creating heterocyclic compounds, which are of interest in medicinal chemistry and drug design (Tonkikh et al., 2004).
Biological Activities and Applications
- Selective Orexin-1 Receptor Antagonist : A study on a brain-penetrant, selective orexin-1 receptor antagonist by Bonaventure et al. (2015) highlights the compound's relevance in studying arousal-related processes and its potential therapeutic applications in treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Safety And Hazards
The safety and hazards of this compound would need to be evaluated through experimental studies. As a general precaution, compounds containing urea groups should be handled carefully due to the potential release of isocyanates under certain conditions.
将来の方向性
Future research could explore the biological activity of this compound, potentially through in vitro and in vivo studies. Modifications to the structure could also be explored to optimize its activity and pharmacokinetic properties.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, experimental data and studies would be needed. If you have access to such data or studies, feel free to provide them, and I can help interpret the results.
特性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-14-8-13(9-15(10-14)25-2)20-18(23)19-12-4-5-16-11(7-12)3-6-17(22)21-16/h4-5,7-10H,3,6H2,1-2H3,(H,21,22)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVWDWGPWCFROH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

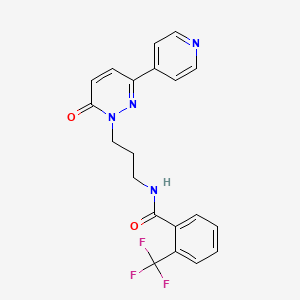
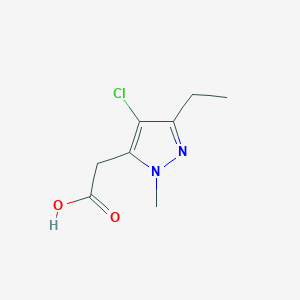
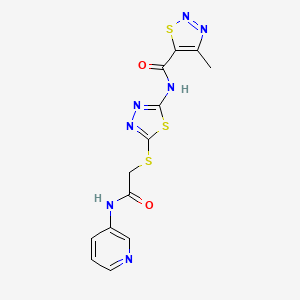

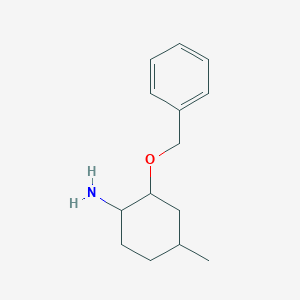
![ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-pyridinyl)-4-piperidinecarboxylate](/img/structure/B2509741.png)

![3,4-difluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2509744.png)
![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-N-(2,6-dichlorophenyl)amine](/img/structure/B2509745.png)


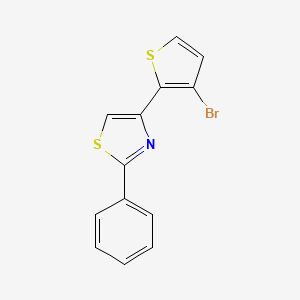

![1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B2509754.png)